molecular formula C21H22N2O4 B14935540 (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(5-methoxy-1H-indol-2-yl)methanone

(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(5-methoxy-1H-indol-2-yl)methanone

Cat. No.: B14935540
M. Wt: 366.4 g/mol
InChI Key: TXSZASHDNPHRLY-UHFFFAOYSA-N
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Description

(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(5-methoxy-1H-indol-2-yl)methanone is a useful research compound. Its molecular formula is C21H22N2O4 and its molecular weight is 366.4 g/mol. The purity is usually 95%.
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Biological Activity

The compound (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(5-methoxy-1H-indol-2-yl)methanone is a synthetic derivative featuring a unique combination of isoquinoline and indole moieties. This structure has garnered attention for its potential biological activities, particularly in neuropharmacology and enzyme inhibition.

Chemical Structure and Properties

This compound can be characterized by its molecular formula C17H18N2O4C_{17}H_{18}N_{2}O_{4} and a molecular weight of approximately 314.34 g/mol. Its structural features include:

  • Isoquinoline ring : Contributes to the compound's interaction with various biological targets.
  • Indole moiety : Known for its role in neurotransmitter modulation.

1. Enzyme Inhibition

Recent studies have highlighted the compound's potential as an inhibitor of butyrylcholinesterase (BChE) , an enzyme implicated in neurodegenerative diseases such as Alzheimer's. In vitro assays demonstrated that derivatives of this compound exhibited significant BChE inhibitory activity, with some compounds showing improved selectivity compared to acetylcholinesterase (AChE) .

Table 1: Inhibition Potency of Related Compounds

Compound IDIC50 (µM)Selectivity Ratio (BChE/AChE)
Compound 92.689
Compound 231.4521

These findings suggest that modifications to the isoquinoline structure can enhance inhibitory activity against BChE while maintaining selectivity.

2. Neuroprotective Effects

The compound has also been evaluated for its neuroprotective properties against amyloid-beta (Aβ) toxicity in SH-SY5Y neuroblastoma cells. Results indicated that it significantly increased cell viability in Aβ-treated groups, suggesting a protective mechanism against neurotoxicity associated with Alzheimer's disease .

Table 2: Neuroprotective Activity Against Aβ Toxicity

Treatment Concentration (µM)Cell Viability (%)
Control100
Aβ Treatment63.21
Compound 984.74
Compound 2391.14

3. Orexin Receptor Antagonism

Another area of interest is the compound's potential as an orexin receptor antagonist . Orexin receptors are involved in regulating wakefulness and appetite, making them targets for conditions such as insomnia and obesity. Studies have shown that similar compounds can selectively bind to orexin receptors, indicating a potential therapeutic application in sleep disorders .

Case Studies

A study involving a series of isoquinoline derivatives demonstrated that certain modifications could lead to enhanced biological activities, including improved BChE inhibition and neuroprotective effects against Aβ-induced toxicity . The structure-activity relationship (SAR) analysis revealed that specific substitutions at the C-6 and C-7 positions significantly influenced both enzyme inhibition and neuroprotection.

Properties

Molecular Formula

C21H22N2O4

Molecular Weight

366.4 g/mol

IUPAC Name

(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(5-methoxy-1H-indol-2-yl)methanone

InChI

InChI=1S/C21H22N2O4/c1-25-16-4-5-17-14(8-16)9-18(22-17)21(24)23-7-6-13-10-19(26-2)20(27-3)11-15(13)12-23/h4-5,8-11,22H,6-7,12H2,1-3H3

InChI Key

TXSZASHDNPHRLY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC(=C2)C(=O)N3CCC4=CC(=C(C=C4C3)OC)OC

Origin of Product

United States

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